molecular formula C12H15N3O B2916099 (5-(4-ethoxyphenyl)-1H-pyrazol-4-yl)methanamine CAS No. 1537309-85-5

(5-(4-ethoxyphenyl)-1H-pyrazol-4-yl)methanamine

Cat. No.: B2916099
CAS No.: 1537309-85-5
M. Wt: 217.272
InChI Key: GOQIEFMARLGUBY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

!Molecular Structure

Scientific Research Applications

Highly Regioselective Synthesis

A study by Alizadeh et al. (2015) introduced a simple and regioselective procedure for synthesizing 1H-pyrazol-5-yl derivatives using a 1,3-dipolar cycloaddition reaction. This method provides an efficient way to generate pyrazole derivatives, which are significant in developing new chemical entities for pharmaceutical applications Highly Regioselective Synthesis of Pyrazole Derivatives Using a 1,3-Dipolar Cycloaddition Approach.

Corrosion Inhibition

Yadav et al. (2016) explored the corrosion inhibition performance of pyranopyrazole derivatives for mild steel in HCl solution. The study suggests that pyrazole derivatives can serve as effective corrosion inhibitors, an application crucial for extending the lifespan of industrial materials Corrosion inhibition performance of pyranopyrazole derivatives for mild steel in HCl solution: Gravimetric, electrochemical and DFT studies.

Antimicrobial and Anticancer Properties

Thomas et al. (2010) synthesized a series of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives and evaluated their in vitro antibacterial and antifungal activities. This indicates the potential of pyrazole derivatives in developing new antimicrobial agents Design, synthesis and antimicrobial activities of some new quinoline derivatives carrying 1,2,3-triazole moiety.

Additionally, Hassan et al. (2015) reported on the synthesis and in vitro cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, showcasing the potential of these compounds in cancer research Synthesis and in vitro cytotoxic activity of novel pyrazolo[1,5-$a$]pyrimidines and related Schiff bases.

Corrosion Protection

Lgaz et al. (2020) demonstrated the use of pyrazoline derivatives for enhancing mild steel resistance in hydrochloric acid, providing insights into their role in corrosion protection Exploring the potential role of pyrazoline derivatives in corrosion inhibition of mild steel in hydrochloric acid solution: Insights from experimental and computational studies.

Diabetes Management

Vaddiraju et al. (2022) synthesized and biologically evaluated novel pyrazole-based heterocycles for anti-diabetic activity, indicating their potential in diabetes management Synthesis and Biological Evaluation of novel R1, R2 substituted 2-(4-((2-(4-alkoxyphenyl)-5-methyloxazol-4-yl)methyl)-1-alkyl-5-methyl-1H-pyrazol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol having Anti Diabetic activity.

Future Directions

: Image source: Future Journal of Pharmaceutical Sciences

Properties

IUPAC Name

[5-(4-ethoxyphenyl)-1H-pyrazol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-2-16-11-5-3-9(4-6-11)12-10(7-13)8-14-15-12/h3-6,8H,2,7,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQIEFMARLGUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(C=NN2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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